3-Ethoxy-2,4-difluorophenol
Overview
Description
3-Ethoxy-2,4-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
. This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule. The structure also suggests that the molecule contains an ethoxy group (C2H5O-) and two fluorine atoms attached to the phenol ring .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to a reliable chemical database .
Scientific Research Applications
Organic Solar Cells
- Application : Dithienosilole-Based Small-Molecule Organic Solar Cells with an Efficiency over 8%.
- Details : This research involves acceptor–donor–acceptor (A-D-A) small molecules using dithienosilole as a central unit and 3-ethyl-rhodanine as end-capping groups, exploring the relationship between molecular structure and photovoltaic performance, which could include derivatives of 3-Ethoxy-2,4-difluorophenol (Wang Ni et al., 2015).
Conducting Polymers
- Application : Poly(3,4-ethylenedioxythiophene) and Its Derivatives.
- Details : This research provides an overview of conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDT), their synthetic flexibility, and a range of properties useful for electrochemical devices, potentially relevant to this compound derivatives (L. Groenendaal et al., 2000).
Polymer Photodetectors
- Application : Enhancing Polymer Photodetectors by Molecular Engineering.
- Details : Modified 3,4-ethylenedioxythiophene is used as a conjugated side chain in polymers, enhancing the detectivities of polymer photodetectors, relevant for derivatives of this compound (Luozheng Zhang et al., 2015).
Nonlinear Optical Properties
- Application : Synthesis and Characterization of Nonlinear Optical Properties.
- Details : Study of compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium for potential optical limiting applications, implying a similar scope for this compound derivatives (P. Ruanwas et al., 2010).
Alkylphenol Ethoxylate Surfactants
- Application : Environmental Fate of Alkylphenol Ethoxylate Surfactants.
- Details : Investigates the degradation of non-ionic surfactants into lipophilic products with potential environmental impacts, relevant to the environmental safety of this compound-related compounds (M. Hawrelak et al., 1999).
Properties
IUPAC Name |
3-ethoxy-2,4-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBSCYSXFZNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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